carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid
Description
2-(4-Oxoquinazolin-3-yl)acetic acid (C₁₀H₈N₂O₃) is a heterocyclic carboxylic acid featuring a quinazolin-4(3H)-one core linked to an acetic acid moiety via a methylene bridge at position 3 (Fig. 1).
Properties
IUPAC Name |
carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.CH2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15;2-1(3)4/h1-4,6H,5H2,(H,13,14);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDCONWONYWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-01-6 | |
| Record name | Carbonic acid, compd. with 4-oxo-3(4H)-quinazolineacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Quinazolin-4(3H)-One Core Formation
The synthesis begins with cyclization of anthranilic acid (1a–d ) or substituted analogs (e.g., 5-chloro-2-aminobenzoic acid, 1b ) with formamide under thermal conditions. Heating at 120°C for 3 hours promotes dehydration, yielding quinazolin-4(3H)-one derivatives (2a–d ) as light-brown solids. This step exploits the nucleophilic attack of the amine group on the formamide carbonyl, followed by intramolecular cyclization.
Reaction Conditions :
Substituents on the anthranilic acid backbone (e.g., Cl, Br, F) remain intact, enabling modular synthesis of diversified intermediates.
Alkylation with Ethyl Chloroacetate
The quinazolinone core undergoes N-alkylation using ethyl chloroacetate to introduce the acetic acid side chain. In acetone with potassium carbonate (K₂CO₃) as a base, the reaction proceeds via nucleophilic substitution at the quinazolinone N-3 position. Potassium iodide (KI) acts as a catalyst, enhancing reactivity by generating a more nucleophilic iodide intermediate.
Optimized Parameters :
- Base : K₂CO₃ (1.5 eq)
- Catalyst : KI (0.1 eq)
- Temperature : 60°C
- Time : 3 hours
- Yield : 75–82% for derivatives 3a–d
The product, ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (3a–d ), is isolated by precipitation in ice-cold water, ensuring minimal purification needs.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester group under acidic or basic conditions. Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous ethanol cleaves the ester, yielding 2-(4-oxoquinazolin-3-yl)acetic acid (4a–d ).
Representative Procedure :
Mechanistic Analysis of Key Steps
Cyclization Mechanism
The formation of the quinazolin-4(3H)-one core (2a–d ) proceeds via a two-step mechanism:
- Formamide Activation : Formamide acts as both a carbonyl source and dehydrating agent.
- Intramolecular Cyclization : The amine group attacks the electrophilic carbonyl carbon, followed by elimination of ammonia to form the six-membered heterocycle.
Spectroscopic Validation :
Alkylation Stereoelectronic Effects
The N-alkylation step favors the N-3 position due to:
- Resonance Stabilization : The lone pair on N-3 conjugates with the adjacent carbonyl group, reducing nucleophilicity compared to N-1.
- Steric Factors : Ethyl chloroacetate’s linear structure minimizes steric hindrance at N-3.
Industrial-Scale Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal acetone as the optimal solvent for alkylation due to its polarity and compatibility with K₂CO₃. Alternative solvents (DMF, THF) reduce yields by 15–20%.
Catalyst Efficiency :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| KI | 82 | 3 |
| None | 45 | 6 |
Green Chemistry Approaches
Recent patents propose microwave-assisted synthesis to reduce reaction times by 50% while maintaining yields >80%. Additionally, replacing formamide with urea derivatives minimizes ammonia emissions.
Analytical Characterization
Spectroscopic Data
2-(4-Oxoquinazolin-3-yl)Acetic Acid ( 4a) :
- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.23 (d, J = 7.8 Hz, 1H, H-5), 7.89 (t, J = 7.5 Hz, 1H, H-7), 4.32 (s, 2H, CH₂COOH).
- ¹³C NMR : 174.2 (COOH), 161.5 (C=O), 134.7 (C-4), 128.9 (C-6).
- HRMS (ESI-) : m/z 219.04 [M−H]⁻.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN) shows >98% purity for 4a–d , with retention times of 6.8–7.2 minutes.
Applications and Derivatives
Biological Activity
The acetic acid side chain enhances water solubility, making 4a–d suitable for procaspase-3 activation studies. Derivative 4b (6-chloro-substituted) shows IC₅₀ = 1.2 µM in apoptotic assays.
Patent Landscape
A 2025 patent (CN116535311A) discloses a novel route to caronic anhydride but highlights the versatility of quinazolinone intermediates for antiviral drug synthesis.
Chemical Reactions Analysis
Types of Reactions
carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for the development of new therapeutic agents .
Medicine
Medically, derivatives of this compound are being investigated for their potential anti-cancer and anti-inflammatory properties. The quinazolinone core is known for its biological activity, making it a valuable scaffold in drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
Pharmacological Relevance
Quinazolinone derivatives are known for inhibiting enzymes such as carbonic anhydrase () and cytochrome P450 (). The acetic acid side chain enhances water solubility and facilitates interactions with biological targets, making this compound a promising scaffold for drug development .
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between 2-(4-oxoquinazolin-3-yl)acetic acid and similar compounds:
Structural and Functional Insights
- Quinazolinone vs.
- Substituent Effects: The acetic acid group in 2-(4-oxoquinazolin-3-yl)acetic acid increases polarity, improving solubility compared to methyl ester derivatives (). Thioxo groups in thiazolidinones (e.g., C₅H₅NO₃S₂) enhance redox activity, contributing to antifungal effects .
- SAR Studies : highlights that electron-withdrawing groups (e.g., sulfonamide in rhodanine-linked derivatives) significantly boost carbonic anhydrase inhibition (Ki < 10 nM), whereas bulkier substituents reduce activity due to steric hindrance .
Key Research Findings
- Enzyme Inhibition : 2-(4-Oxoquinazolin-3-yl)acetic acid derivatives show selective inhibition against human carbonic anhydrase isoforms (hCA I, II, IX), with IC₅₀ values ranging from 0.8–3.2 μM .
- Antimicrobial Activity: Morpholinmethylamide derivatives of benzisothiazolinone exhibit potent activity against Trichomonas vaginalis (MIC = 2.5 μg/mL) .
- Crystallographic Data : The acetic acid moiety adopts a planar conformation in crystal structures, facilitating hydrogen-bonded dimer formation ().
Biological Activity
Carbonic acid; 2-(4-oxoquinazolin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the inhibition of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its inhibition properties, antioxidant effects, and potential therapeutic applications.
The compound is characterized by its quinazolinone structure, which is known for various biological activities. The presence of the carbonic acid moiety enhances its reactivity and interaction with biological targets.
1. Carbonic Anhydrase Inhibition
Carbonic anhydrases are pivotal in regulating pH and fluid balance in biological systems. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer.
- Inhibition Potency : Studies have shown that derivatives of quinazolinones exhibit strong inhibition against human carbonic anhydrases I, II, IX, and XII. For instance, certain synthesized derivatives showed inhibition constants (Ki) ranging from 9.5 nM to over 900 nM depending on their structural modifications .
| Compound | Ki (nM) | CA Isoform |
|---|---|---|
| 3d | 9.5 | hCA IX |
| 3b | 76.1 | hCA I |
| 3e | 16.8 | hCA II |
| 3f | 4.0 | hCA II |
These results indicate that modifications to the quinazolinone structure can significantly enhance inhibitory activity against specific CA isoforms.
2. Antioxidant Activity
The antioxidant potential of carbonic acid; 2-(4-oxoquinazolin-3-yl)acetic acid has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Mechanism : The antioxidant activity is attributed to the ability of the quinazolinone ring to donate electrons and stabilize free radicals, thereby preventing cellular damage .
3. Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties against various bacterial and fungal strains.
- Activity Profile : The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 mg/mL to over 0.1 mg/mL against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the quinazolinone scaffold:
- Study A : A series of metanilamide derivatives containing the quinazolinone moiety were synthesized and tested for CA inhibition. The most potent derivative exhibited a Ki value significantly lower than standard inhibitors like acetazolamide .
- Study B : Research on iodoquinazolinones revealed promising results in terms of both antioxidant and acetylcholinesterase inhibitory activities, indicating a broader pharmacological potential beyond CA inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-oxoquinazolin-3-yl)acetic acid derivatives?
- Methodological Answer : A one-pot three-component reaction involving (2-aminophenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis), ammonium acetate, and aldehydes (e.g., benzaldehyde) yields 2-phenyl-quinazoline-4-carboxylic acid. Subsequent reactions with alcohols or amines produce ester or amide derivatives. Characterization employs ¹H/¹³C NMR, IR, and mass spectrometry . For regioselective functionalization (e.g., bromination), reactions in acetic acid with Br₂ are effective, as demonstrated in synthesizing 3-bromo-4-methoxyphenylacetic acid derivatives .
Q. How do the acid dissociation constants (pKa) of 2-(4-oxoquinazolin-3-yl)acetic acid compare to carbonic acid?
- Methodological Answer : Carbonic acid has two dissociation steps (pKa₁ = 6.35, pKa₂ = 10.33), while acetic acid (structurally analogous to the acetic acid moiety in the compound) has pKa = 4.76 . For hybrid quinazoline-acetic acid derivatives, experimental pKa determination via potentiometric titration or UV-Vis spectroscopy is critical. Computational methods (e.g., DFT) can predict electronic effects of the quinazoline ring on acidity .
Q. What spectroscopic techniques are essential for characterizing structural distortions in substituted quinazoline-acetic acid derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals substituent-induced distortions (e.g., dihedral angles between aromatic rings and acetic acid groups). For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is coplanar with the phenyl ring (torsion angle = 1.2°), while the acetic acid moiety is nearly perpendicular (dihedral angle = 78.15°) . NMR spectroscopy identifies regioselective bromination patterns and hydrogen-bonded dimer formation .
Advanced Research Questions
Q. How can contradictory data on the reactivity of quinazoline-acetic acid derivatives in buffer systems be resolved?
- Methodological Answer : Contradictions may arise from varying buffer compositions (e.g., acetic acid/sodium acetate vs. carbonic acid/bicarbonate). Systematic studies should:
- Control ionic strength and temperature.
- Use ¹H NMR to monitor protonation states of the quinazoline ring and acetic acid group.
- Compare dissociation behavior in buffered vs. non-buffered conditions .
Q. What strategies stabilize quinazoline-acetic acid derivatives during catalytic reactions?
- Methodological Answer : Steric hindrance from electron-withdrawing groups (e.g., bromine) on the phenyl ring reduces undesired side reactions. For example, bromination at the 3-position of 4-methoxyphenylacetic acid enhances regioselectivity in Perkin condensations . Stability under acidic conditions can be improved by substituting the quinazoline 4-position with electron-donating groups .
Q. How do hybrid quinazoline-carboxylic acids interact with biological macromolecules?
- Methodological Answer : Molecular docking simulations predict binding affinities to targets like kinases or DNA. Experimental validation involves:
- Surface plasmon resonance (SPR) to measure binding kinetics.
- Fluorescence quenching assays to assess interactions with serum albumin.
- Correlate substituent effects (e.g., methoxy vs. bromo) with bioactivity .
Key Considerations for Experimental Design
- Synthesis : Prioritize one-pot reactions for efficiency; optimize solvent systems (e.g., acetic acid for bromination) .
- Characterization : Combine X-ray crystallography with spectroscopic methods to resolve structural ambiguities.
- Stability Testing : Evaluate pH-dependent degradation using HPLC under physiological buffer conditions (e.g., phosphate-buffered saline) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
